

3-Chlorophenyl Azide: A Technical Guide for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: 1-Azido-3-chlorobenzene

CAS No.: 3296-06-8

Cat. No.: B1278895

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Introduction

3-Chlorophenyl azide (**1-azido-3-chlorobenzene**) is an aromatic organic compound that serves as a versatile and highly reactive building block in modern chemical synthesis. Belonging to the class of aryl azides, its utility is primarily anchored to the energetic and reactive nature of the azide functional group ($-N_3$). This moiety allows 3-chlorophenyl azide to participate in a range of powerful transformations, most notably the Nobel Prize-winning [3+2] cycloaddition reactions, commonly known as "click chemistry."^{[1][2]} The presence of the chlorine atom on the phenyl ring provides an additional site for functionalization and modulates the electronic properties of the molecule.

For researchers in medicinal chemistry and drug development, 3-chlorophenyl azide is a key intermediate for the construction of 1,2,3-triazole-containing scaffolds. The resulting triazole ring is a bioisostere for amide bonds and participates in favorable dipole interactions and hydrogen bonding, making it a privileged structure in pharmacologically active compounds.^[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and critical safety considerations for the effective use of 3-chlorophenyl azide in a research setting.

Physicochemical Properties

3-Chlorophenyl azide is a meta-substituted aromatic azide. Unlike its para-isomer (4-chlorophenyl azide), which is often described as a solid at room temperature, 3-chlorophenyl

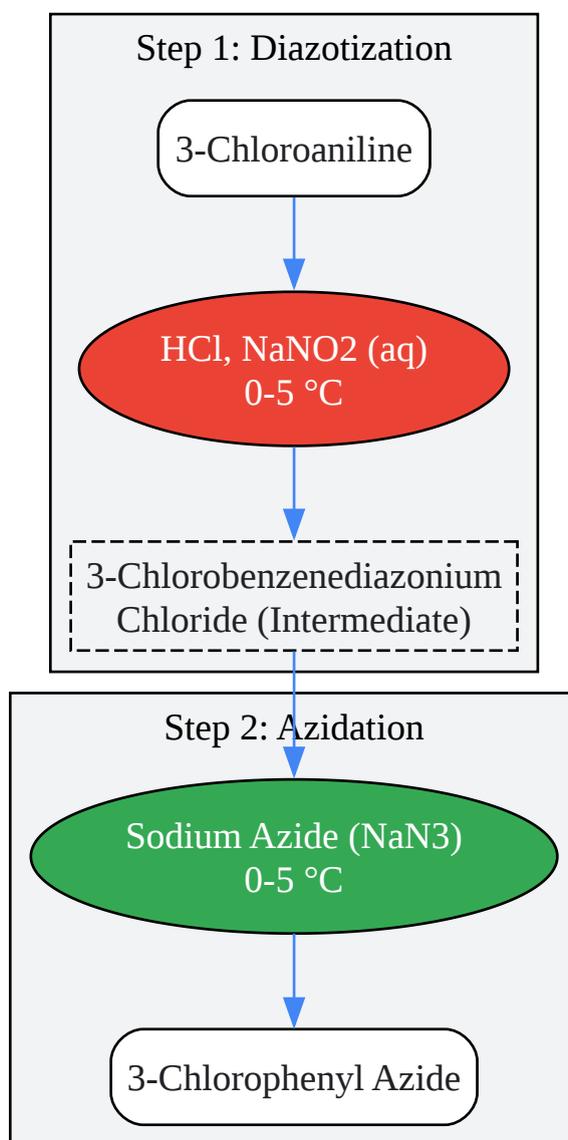
azide is typically supplied as a liquid, necessitating refrigerated storage.[4] A summary of its key properties is presented below.

| Property | Value | Source |
|-------------------------|--|--------|
| IUPAC Name | 1-azido-3-chlorobenzene | [5] |
| Synonyms | m-Chlorophenyl azide | [5] |
| CAS Number | 3296-06-8 | [5] |
| Molecular Formula | C ₆ H ₄ ClN ₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| Physical Form | Liquid | |
| Boiling Point | Data not available in cited literature | |
| Density | Data not available in cited literature | |
| Calculated logP | 3.5 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |

Synthesis and Purification

The most common and reliable method for the synthesis of aryl azides, including 3-chlorophenyl azide, is the diazotization of an aromatic amine followed by nucleophilic substitution with an azide salt. The precursor, 3-chloroaniline, is readily available commercially.

The underlying principle of this two-step, one-pot synthesis relies on the careful formation of a diazonium salt intermediate from 3-chloroaniline. This is achieved by treatment with sodium nitrite under cold, acidic conditions. The resulting diazonium salt is highly reactive and is immediately quenched with sodium azide, which displaces the dinitrogen group to form the desired 3-chlorophenyl azide. Maintaining low temperatures (0–5 °C) during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.



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Caption: Synthetic workflow for 3-chlorophenyl azide.

Representative Experimental Protocol: Synthesis of 3-Chlorophenyl Azide

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

- **Cooling:** Cool the stirred solution to 0 °C in an ice-salt bath.
- **Diazotization:** Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the aniline solution, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C.
- **Azidation:** Prepare a solution of sodium azide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt suspension. Vigorous nitrogen evolution will be observed. Maintain the temperature below 5 °C.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.
- **Workup:** Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the solution above 30-40°C.
- **Purification:** Purification of organic azides by distillation is strongly discouraged due to their potential to decompose explosively.[6] If necessary, purification should be limited to column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 3-chlorophenyl azide.

- **Infrared (IR) Spectroscopy:** The most prominent and diagnostic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (ν_a) of the N≡N triple bond within the azide group. This peak is typically observed in the range of 2100–2200 cm⁻¹.^[7]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be complex due to the meta-substitution pattern. Four distinct signals for the aromatic protons should be observed in the range of approximately 7.0–7.5 ppm. The protons will exhibit complex spin-spin coupling (splitting patterns of doublets, triplets, and doublet of doublets).
 - ^{13}C NMR: The carbon NMR spectrum should display six unique signals for the six aromatic carbons, as there is no plane of symmetry in the molecule. The carbon atom attached to the azide group (C-N₃) and the carbon attached to the chlorine atom (C-Cl) will be the most deshielded.

Chemical Reactivity and Applications in Drug Development

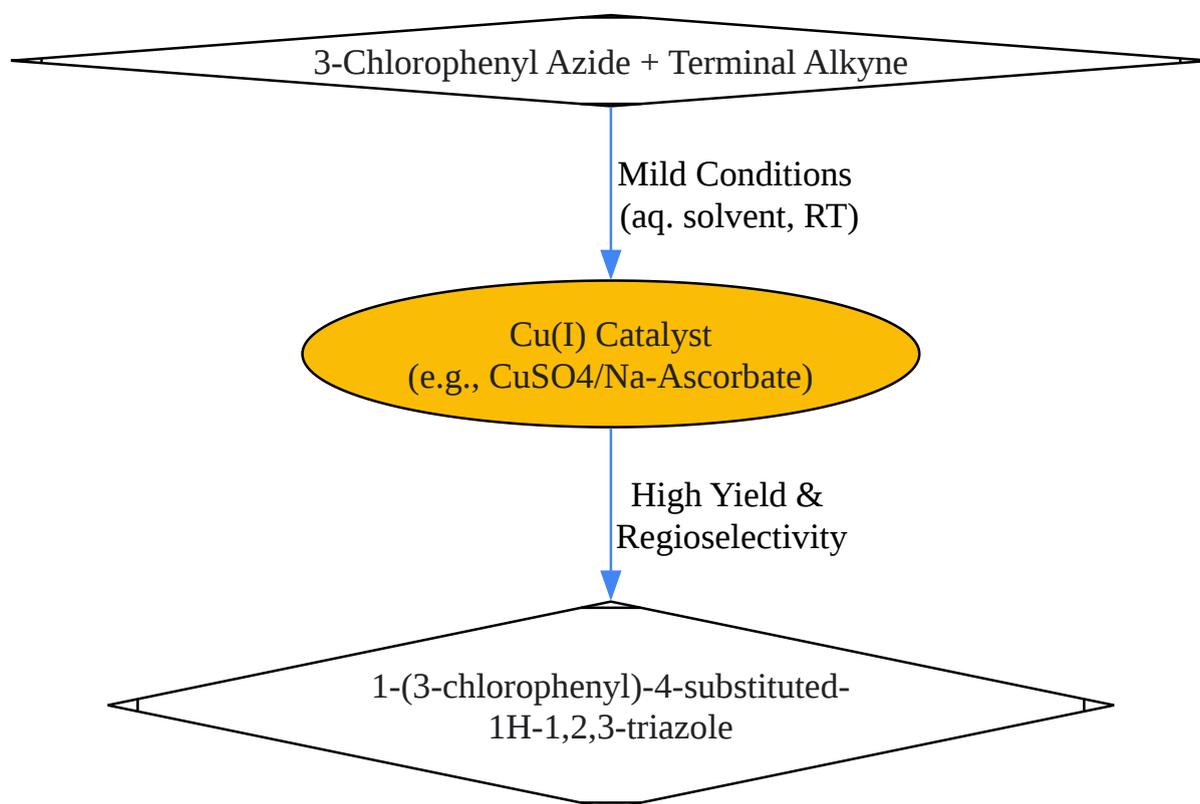
The synthetic utility of 3-chlorophenyl azide is dominated by the reactivity of the azide group as a 1,3-dipole.

Huisgen [3+2] Cycloaddition: The Cornerstone of Click Chemistry

The most powerful application of 3-chlorophenyl azide is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form highly stable 1,2,3-triazole rings. While the thermal reaction requires high temperatures and can produce a mixture of regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, proceeds under mild conditions, and is completely regioselective, yielding exclusively the 1,4-disubstituted triazole.

[2]

This reaction is central to drug discovery, enabling the rapid and efficient covalent linking of two molecular fragments—one containing the azide (from 3-chlorophenyl azide) and the other a terminal alkyne. This modular approach is invaluable for generating libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies.[1][8]



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Sources

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